molecular formula C13H17NO3S B415148 2-Ethoxy-4-(4-morpholinylcarbothioyl)phenol CAS No. 309954-11-8

2-Ethoxy-4-(4-morpholinylcarbothioyl)phenol

Cat. No. B415148
CAS RN: 309954-11-8
M. Wt: 267.35g/mol
InChI Key: DGNXUZXQVCKITP-UHFFFAOYSA-N
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Description

2-Ethoxy-4-(4-morpholinylcarbothioyl)phenol, also known as EMD-1214063, is a small molecule inhibitor of the protein tyrosine phosphatase SHP2. It is a promising drug candidate for the treatment of cancer and other diseases caused by dysregulated signaling pathways.

Mechanism of Action

2-Ethoxy-4-(4-morpholinylcarbothioyl)phenol works by inhibiting the activity of the protein tyrosine phosphatase SHP2. This enzyme plays a critical role in regulating cell signaling pathways that control cell growth, differentiation, and survival. By blocking SHP2, this compound can disrupt these pathways and induce cancer cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a selective inhibitory effect on SHP2, without affecting other related enzymes. It has also been found to have low toxicity in normal cells and tissues. In addition to its anticancer properties, this compound has potential applications in the treatment of other diseases, such as inflammatory disorders and cardiovascular diseases.

Advantages and Limitations for Lab Experiments

2-Ethoxy-4-(4-morpholinylcarbothioyl)phenol has several advantages for laboratory experiments, including its high potency and selectivity, as well as its ability to enhance the effectiveness of other cancer treatments. However, it also has some limitations, such as its relatively short half-life and the need for further optimization to improve its pharmacokinetic properties.

Future Directions

There are several potential future directions for research on 2-Ethoxy-4-(4-morpholinylcarbothioyl)phenol. These include optimizing its pharmacokinetic properties to improve its efficacy and safety, developing new formulations for clinical use, and exploring its potential applications in other diseases beyond cancer. Additionally, further studies are needed to fully understand the mechanisms of action of this compound and its potential interactions with other signaling pathways.

Synthesis Methods

The synthesis of 2-Ethoxy-4-(4-morpholinylcarbothioyl)phenol involves several steps, including the reaction of 4-bromo-2-ethoxyphenol with morpholine, followed by the addition of carbon disulfide and sodium hydride. The resulting intermediate is then subjected to various reactions to produce the final product.

Scientific Research Applications

2-Ethoxy-4-(4-morpholinylcarbothioyl)phenol has been extensively studied for its potential as a cancer therapy. It has been shown to inhibit the growth of various cancer cell lines, including those resistant to other targeted therapies. It has also been found to enhance the effectiveness of other cancer treatments, such as chemotherapy and immunotherapy.

properties

IUPAC Name

(3-ethoxy-4-hydroxyphenyl)-morpholin-4-ylmethanethione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3S/c1-2-17-12-9-10(3-4-11(12)15)13(18)14-5-7-16-8-6-14/h3-4,9,15H,2,5-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGNXUZXQVCKITP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C(=S)N2CCOCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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